molecular formula C9H12N4O4 B092415 Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate CAS No. 16008-54-1

Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate

Cat. No. B092415
CAS RN: 16008-54-1
M. Wt: 240.22 g/mol
InChI Key: GUTHJVWPHQUGBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate (EDHF) is a chemical compound that belongs to the class of pteridines. It is a synthetic analog of the natural compound tetrahydrobiopterin (BH4), which plays a crucial role in the regulation of nitric oxide (NO) synthesis in the body. EDHF has been the subject of extensive scientific research due to its potential applications in the treatment of various diseases.

Mechanism Of Action

The mechanism of action of Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate involves the activation of endothelial nitric oxide synthase (eNOS) and the subsequent production of NO. NO is a potent vasodilator that relaxes the smooth muscle cells in blood vessels, leading to an increase in blood flow and a decrease in blood pressure. Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate also inhibits the production of reactive oxygen species (ROS), which can cause oxidative damage to cells and tissues.

Biochemical And Physiological Effects

Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate has been shown to have a number of biochemical and physiological effects in the body. It can improve endothelial function, reduce oxidative stress, and regulate blood pressure and blood flow. Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate has also been shown to have anti-inflammatory and anti-apoptotic effects, which may be beneficial in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate in lab experiments is its stability and ease of synthesis. It can be synthesized in large quantities and stored for long periods of time without degradation. However, Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate is highly reactive and can be difficult to work with in some experimental setups. It also requires specialized equipment and expertise to measure its effects accurately.

Future Directions

There are several future directions for research on Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate. One area of interest is the development of new drugs that target the Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate pathway for the treatment of cardiovascular diseases. Another area of research is the investigation of the role of Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate in other physiological processes, such as inflammation and apoptosis. Additionally, new methods for the synthesis and measurement of Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate may lead to improved understanding of its mechanisms of action and potential applications in medicine.

Synthesis Methods

The synthesis of Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate involves the reaction of 6,7-dihydroxypteridine-2,4-dione with ethyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with sodium borohydride to reduce the carbonyl group and form the desired ethyl ester.

Scientific Research Applications

Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate has been studied extensively for its potential applications in the treatment of cardiovascular diseases such as hypertension, atherosclerosis, and ischemic heart disease. It has been shown to improve endothelial function by increasing the production of NO and reducing oxidative stress. Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate has also been investigated for its role in the regulation of blood pressure and blood flow in various organs.

properties

CAS RN

16008-54-1

Product Name

Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate

Molecular Formula

C9H12N4O4

Molecular Weight

240.22 g/mol

IUPAC Name

ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate

InChI

InChI=1S/C9H12N4O4/c1-2-17-9(16)5-4-6(11-3-10-5)13-8(15)7(14)12-4/h3,7-8,12,14-15H,2H2,1H3,(H,10,11,13)

InChI Key

GUTHJVWPHQUGBB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C2C(=NC=N1)NC(C(N2)O)O

Canonical SMILES

CCOC(=O)C1=C2C(=NC=N1)NC(C(N2)O)O

synonyms

5,6,7,8-Tetrahydro-6,7-dihydroxy-4-pteridinecarboxylic acid ethyl ester

Origin of Product

United States

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